molecular formula C22H14Cl3N3O4 B12055340 4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 477729-83-2

4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12055340
CAS No.: 477729-83-2
M. Wt: 490.7 g/mol
InChI Key: MCQQTFBBTRTHKU-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbohydrazonoyl group and the subsequent coupling with 4-chloroaniline and 2,4-dichlorobenzoic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
  • 2-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-Bromo-2-(2-((2-chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate.

Uniqueness

What sets 4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

CAS No.

477729-83-2

Molecular Formula

C22H14Cl3N3O4

Molecular Weight

490.7 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H14Cl3N3O4/c23-14-3-6-16(7-4-14)27-20(29)21(30)28-26-12-13-1-8-17(9-2-13)32-22(31)18-10-5-15(24)11-19(18)25/h1-12H,(H,27,29)(H,28,30)/b26-12+

InChI Key

MCQQTFBBTRTHKU-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.